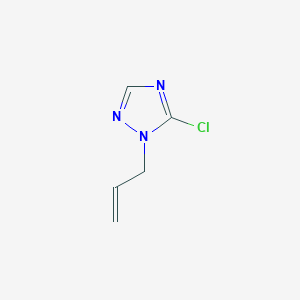

1-allyl-5-chloro-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-2-3-9-5(6)7-4-8-9/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHYLWBSBWKJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Allyl 5 Chloro 1h 1,2,4 Triazole

Precursor Synthesis and Intermediate Functionalization

The synthesis of the target compound, 1-allyl-5-chloro-1H-1,2,4-triazole, is logically approached by first preparing a suitable chlorinated triazole precursor, which is then functionalized with the allyl group. This stepwise approach allows for controlled introduction of the required substituents at specific positions on the triazole ring.

Synthesis of Chlorinated Triazole Precursors

The key intermediate for this synthesis is 5-chloro-1H-1,2,4-triazole . This compound is one of three possible tautomers of chloro-1,2,4-triazole, alongside 3-chloro-1H-1,2,4-triazole and 3-chloro-4H-1,2,4-triazole. ijsr.net Theoretical and physical studies indicate that the 3-chloro-1H tautomer is the most stable, followed by the 5-chloro-1H form. ijsr.net

The synthesis of this chlorinated precursor can be achieved through several generalized strategies, as direct synthesis protocols are not extensively detailed in readily available literature. A common approach involves the cyclization of precursors that already contain the necessary carbon and nitrogen atoms, along with a chlorine substituent or a group that can be readily converted to a chloro group.

One potential pathway involves the cyclization of chlorinated hydrazone derivatives. For instance, the reaction of α,α-dichlorotoluene sulfonyl-substituted hydrazones with a primary amine, mediated by a base such as diisopropylethylamine (DIPEA), can be used to synthesize N1-substituted triazoles. frontiersin.orgnih.gov Adapting this method using simpler building blocks could yield the desired chlorinated triazole ring. Another strategy involves using hydrazonoyl chlorides as key intermediates in [3+2] cycloaddition reactions to build the triazole ring.

Furthermore, many modern synthetic protocols for the 1,2,4-triazole (B32235) ring are designed to tolerate a wide range of functional groups, including halogens. rsc.org This tolerance allows for the use of chlorinated starting materials, such as chlorinated nitriles or amidines, in one-pot cyclization reactions, which directly yield the chlorinated triazole core.

Methodologies for Introducing Allyl Moieties onto Triazole Rings

Once the 5-chloro-1H-1,2,4-triazole precursor is obtained, the allyl group is introduced, typically via N-alkylation. Due to the presence of multiple nitrogen atoms, regioselectivity becomes a critical consideration. The alkylation of 1,2,4-triazole can result in a mixture of N1 and N4-substituted isomers. researchgate.net However, specific catalytic systems have been developed to ensure high selectivity.

A highly effective and practical method for the N1-allylation of 1,2,4-triazoles is the Palladium-catalyzed allylic substitution . This reaction can be performed using various allyl sources under mild conditions.

Using Vinylethylene Carbonates: A catalyst generated in situ from Pd₂(dba)₃·CHCl₃ and 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) facilitates the reaction between 1,2,4-triazoles and vinylethylene carbonates. This process yields N1-allylated 1,2,4-triazoles with excellent N1-selectivity. researchgate.net

Using Allylic Alcohols: A synergistic catalytic system employing a palladium catalyst along with an organoboron co-catalyst enables the regioselective allylation of azoles, including 1,2,4-triazoles, using simple allylic alcohols as the electrophile. acs.org The organoboron component activates the triazole nucleophile, directing the functionalization to the desired nitrogen atom. acs.org

In a typical procedure, the 5-chloro-1H-1,2,4-triazole would be reacted with an allyl source, such as allyl bromide, allyl methyl carbonate, or an allylic alcohol, in the presence of a suitable catalyst and base to afford this compound. nih.govresearchgate.netacs.org

Direct Synthesis Approaches to the 1,2,4-Triazole Core

While the synthesis of this compound is often achieved stepwise, it is crucial to understand the fundamental methods for constructing the 1,2,4-triazole ring itself. These direct approaches often employ cyclization reactions, which can be optimized for efficiency through one-pot protocols and the use of sophisticated catalytic systems.

Cyclization Reactions and Mechanistic Considerations of Ring Formation

The formation of the 1,2,4-triazole ring is accomplished through various cyclization strategies that assemble the five-membered ring from linear precursors.

[3+2] Cycloadditions: This is a powerful method for forming the triazole ring. One such reaction involves the three-component annulation of 2-diazoacetonitriles, nitriles, and aryldiazonium salts, which proceeds via a dipolar [3+2] cycloaddition of an in situ formed nitrile ylide. organic-chemistry.org Other variations include the reaction of oximes with hydrazonoyl hydrochlorides or trifluoroacetohydrazonoyl chlorides with imidates. organic-chemistry.org

Oxidative Cyclization: Metal-free syntheses of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization, often catalyzed by iodine. organic-chemistry.org

Condensation and Cyclization of Hydrazides: The Einhorn-Brunner reaction involves the condensation of hydrazines with diacylamines. nih.gov A related method, the Pellizzari reaction, involves heating an amide with an acyl hydrazide to form the triazole ring. nih.gov

One-Pot Synthetic Protocols for Enhanced Efficiency

A highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another efficient method is the copper-catalyzed one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, which involves a cascade of addition, oxidation, and cyclization. nih.gov Base-mediated protocols have also been developed for the rapid and efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the annulation of nitriles with hydrazines, a process that tolerates halo-functional groups. rsc.org

Role of Catalytic Systems in Triazole Synthesis

Catalysis is central to the modern synthesis of 1,2,4-triazoles, offering control over reaction rates, yields, and, critically, regioselectivity.

Copper Catalysis: Copper is a versatile and widely used catalyst in triazole synthesis. It is employed in reactions forming 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org Copper-catalyzed systems are also instrumental in one-pot syntheses from nitriles and hydroxylamine (B1172632) or amidines. nih.govnih.govisres.org

Palladium Catalysis: As discussed previously, palladium catalysts are paramount for the regioselective N-allylation of the triazole ring. researchgate.netacs.org They are also used in C-H functionalization and annulation reactions to build complex, fused-ring systems involving the triazole core. acs.orgresearchgate.net

Silver Catalysis: In certain [3+2] cycloaddition reactions, the choice of metal catalyst can completely switch the regiochemical outcome. For example, in the reaction of isocyanides with diazonium salts, a copper(II) catalyst yields 1,5-disubstituted 1,2,4-triazoles, whereas a silver(I) catalyst selectively produces the 1,3-disubstituted isomers. organic-chemistry.org

Metal-Free Catalysis: To enhance the sustainability of synthetic routes, metal-free alternatives have been developed. These include iodine-mediated oxidative cyclizations of hydrazones and base-mediated condensation reactions. rsc.orgorganic-chemistry.orgisres.org

Transition Metal-Catalyzed Cycloaddition Variations (e.g., Copper-Catalyzed)

Transition metal catalysis, particularly with copper, is a cornerstone in the synthesis of triazole derivatives. These methods often involve the [3+2] cycloaddition of different precursors. Copper-catalyzed reactions are valued for their efficiency and regioselectivity, providing access to a wide range of substituted 1,2,4-triazoles under mild conditions. isres.org

For instance, a one-pot synthesis catalyzed by copper(II) acetate (B1210297) from readily available nitriles and hydroxylamine hydrochloride has been developed. This method is notable for not requiring an inert atmosphere. isres.org Another copper-catalyzed three-component reaction utilizes diazonium salts as a source of two nitrogen atoms for the triazole ring, offering operational simplicity and access to diverse substitution patterns. isres.org The choice of catalyst can even direct the regioselectivity of the reaction. For example, in the reaction of isocyanides with diazonium salts, a Cu(II) catalyst selectively produces 1,5-disubstituted 1,2,4-triazoles, while a Ag(I) catalyst leads to the 1,3-disubstituted isomer. isres.orgfrontiersin.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org While this primarily applies to a different isomer, the underlying principles of using copper to facilitate the formation of the triazole ring are relevant. beilstein-journals.orgresearchgate.netnih.gov The mechanism often involves the formation of a copper acetylide intermediate, which then reacts with an azide. organic-chemistry.orgnih.gov

Ruthenium-Mediated Transformations

Ruthenium catalysts offer an alternative to copper, often providing complementary regioselectivity. The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to produce 1,5-disubstituted 1,2,3-triazoles, in contrast to the 1,4-isomers typically obtained with copper catalysis. beilstein-journals.orgnih.gov This highlights the ability of different transition metals to control the outcome of the cycloaddition.

Ruthenium catalysts are also effective for the cycloaddition of internal alkynes with organic azides to yield fully substituted 1,2,3-triazoles. nih.gov The regioselectivity in these reactions is influenced by the electronic and steric properties of the substituents. nih.gov A specific protocol for synthesizing 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to avoid the Dimroth rearrangement, a common side reaction. unisi.itnih.gov

Development of Metal-Free Synthetic Pathways

While transition metals are powerful catalysts, there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact. isres.org One such approach involves a [2+1+2] cyclization process that forms fully substituted 1H-1,2,4-triazole-3-amines through C–S and C–N bond cleavage and the formation of new C–N bonds in a one-pot reaction. isres.org This method is noted for its broad substrate scope and environmentally friendly nature. isres.org

Another metal-free strategy for synthesizing 1,5-fused 1,2,4-triazoles from N-arylamidines is promoted by chloramine-T, which facilitates a direct oxidative N-N bond formation. organic-chemistry.org Similarly, an iodine/potassium iodide-mediated oxidative N-N bond formation provides an environmentally benign route to various 1,5-fused 1,2,4-triazoles. organic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient and sustainable methods. This includes the use of alternative energy sources and reaction media, as well as adhering to the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govjmrionline.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. nih.govnih.govscielo.brresearchgate.net

For example, the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with a 97% yield under microwave irradiation, whereas the conventional method required 290 minutes for a 78% yield. nih.gov Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was achieved in just one minute with an 85% yield using microwave assistance, compared to over four hours with conventional heating. nih.gov The one-pot reaction of mercapto-s-triazole with aromatic acids under solvent-free conditions using microwave irradiation also demonstrates the efficiency of this method. jmrionline.com

Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) offers several advantages, including the simplification of purification procedures and the potential for automation. This methodology has been applied to the synthesis of triazole derivatives, particularly in the context of creating libraries of compounds for screening purposes.

A notable example is the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase to produce 1,4-substituted isres.orgnih.govnih.gov-triazoles within peptide structures. nih.gov The reaction conditions were found to be fully compatible with solid-phase peptide synthesis, demonstrating the versatility of this approach. nih.gov Another report describes a solution-phase synthesis of a 1H-1,2,4-triazole library using polymer-supported catalysts for Suzuki-Miyaura coupling, which facilitates the purification of the final products. ox.ac.uk

Principles of Atom Economy and Sustainable Chemical Synthesis

The principles of green chemistry, such as atom economy and the use of sustainable practices, are increasingly guiding the development of new synthetic methods. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration.

The development of a sustainable and eco-friendly copper-free protocol for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using zinc-based heterogeneous nanocrystals in water is a prime example of this trend. rsc.org This method avoids the use of bases, reducing agents, and ligands, and the catalyst can be recovered and reused multiple times. rsc.org The eco-friendliness of this methodology was confirmed by its high eco-score and low E-factor value. rsc.org The use of non-conventional energy sources like ultrasound and mechanochemistry also aligns with the goals of green chemistry in the synthesis of triazole systems. nih.gov

Regioselective Control in Triazole Functionalization

The functionalization of the 1,2,4-triazole ring, particularly through N-alkylation, presents a significant challenge due to the presence of multiple nitrogen atoms that can act as nucleophiles. This can lead to the formation of a mixture of regioisomers. Achieving regioselective synthesis of the desired this compound isomer is therefore of paramount importance.

Factors Influencing N-Alkylation Regioselectivity

The regioselectivity of N-alkylation of 1,2,4-triazoles is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed. The 1H-1,2,4-triazole exists in two tautomeric forms, the 1H- and 4H-forms, with the 1H-tautomer being generally more stable. rsc.org Alkylation can potentially occur at the N1, N2, or N4 positions.

Key factors that influence the regioselectivity of N-alkylation include:

Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a crucial role. Highly reactive alkylating agents may lead to lower selectivity, while bulkier agents may favor alkylation at the less sterically hindered nitrogen atom. For instance, the use of allyl bromide as an alkylating agent is a common strategy for introducing the allyl group.

Base: The choice of base is critical in determining the position of alkylation. The base deprotonates the triazole ring, forming an anion that then reacts with the alkylating agent. The nature of the base can influence the equilibrium between the different anionic forms of the triazole, thereby directing the alkylation to a specific nitrogen.

Solvent: The polarity and proticity of the solvent can affect the solubility of the reactants and the stability of the transition states, thereby influencing the regioselectivity of the reaction. jocpr.com Polar aprotic solvents like DMF and DMSO have been shown to favor the formation of 2-substituted triazoles in some cases. jocpr.com

Substituents on the Triazole Ring: The electronic properties of substituents on the triazole ring can significantly impact the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups, such as the chloro group at the 5-position, can influence the acidity of the N-H protons and the charge distribution in the triazole anion, thus affecting the site of alkylation.

Reaction Temperature: Temperature can also affect the regioselectivity, with lower temperatures generally favoring the thermodynamically more stable product.

Methodologies for Achieving Preferential 1-Allyl and 5-Chloro Isomer Formation

A plausible synthetic route would involve the N-allylation of 5-chloro-1H-1,2,4-triazole. The starting material, 5-chloro-1H-1,2,4-triazole, can be synthesized through various methods, and its tautomeric stability favors the 3-chloro-1H-1,2,4-triazole form. rsc.org

The N-allylation reaction would typically be carried out by treating 5-chloro-1H-1,2,4-triazole with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent. The choice of base is crucial for directing the alkylation to the N1 position. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation in similar heterocyclic systems. researchgate.net

Table 1: Proposed Reaction Conditions for the N-Allylation of 5-Chloro-1H-1,2,4-triazole

| Parameter | Proposed Condition | Rationale |

| Starting Material | 5-Chloro-1H-1,2,4-triazole | The precursor for the target compound. |

| Alkylating Agent | Allyl bromide | To introduce the allyl group. |

| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base to favor N1 deprotonation. |

| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that is compatible with NaH. |

| Temperature | 0 °C to room temperature | To control the reaction rate and selectivity. |

The reaction would likely produce a mixture of N1 and N2 isomers, with the N1 isomer being the desired product. The ratio of these isomers would depend on the precise reaction conditions.

Purification and Isolation Methodologies for Intermediates and Final Compound

The purification of the intermediates and the final product, this compound, is a critical step to obtain a compound of high purity. The primary challenge in the purification process is the separation of the desired N1-allyl isomer from the undesired N2-allyl isomer and any unreacted starting materials.

Common purification techniques for triazole derivatives include:

Column Chromatography: This is the most widely used method for separating regioisomers of alkylated triazoles. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). jocpr.com The separation is based on the different polarities of the isomers, with the N1 isomer often being less polar than the N2 isomer. Careful optimization of the eluent system is crucial for achieving good separation.

Table 2: Illustrative Column Chromatography Parameters for Triazole Isomer Separation

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., Kieselgel 60) |

| Mobile Phase | Gradient of petroleum ether and ethyl acetate |

| Detection | Thin-layer chromatography (TLC) with UV light or iodine vapor visualization |

Recrystallization: This technique can be used to purify the final product if a suitable solvent system is found. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. Solvents such as ethanol (B145695) or mixtures of ethanol and water are often used for recrystallizing triazole derivatives. nih.gov

Distillation: For liquid triazole derivatives, vacuum distillation can be an effective purification method, especially for separating isomers with different boiling points. nih.gov

The purification process for this compound would likely involve an initial workup to remove the base and salts, followed by column chromatography to separate the N1 and N2 isomers. Further purification of the isolated N1 isomer could be achieved by recrystallization or distillation, depending on its physical properties. The purity of the final compound and the intermediates is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Chemical Reactivity and Transformation Studies of 1 Allyl 5 Chloro 1h 1,2,4 Triazole

Reactivity at the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms, which influences its chemical behavior significantly. chemicalbook.com The presence of both pyridine-type and pyrrole-type nitrogen atoms, along with the chloro and allyl substituents, dictates the regioselectivity and feasibility of various reactions.

Electrophilic Substitution Reactions on the Triazole Nucleus

The 1,2,4-triazole ring is generally considered electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency deactivates the carbon atoms of the ring towards electrophilic attack. Electrophilic substitution, when it occurs, typically happens at the nitrogen atoms, which possess higher electron density. chemicalbook.com In the case of 1-allyl-5-chloro-1H-1,2,4-triazole, the N1 position is already substituted with an allyl group. The remaining N2 and N4 positions are potential sites for electrophilic attack. However, the parent 1H-1,2,4-triazole is known to be readily protonated at the N4 position. chemicalbook.com Acylation of substituted 3-amino-1,2,4-triazoles has been shown to occur at the N2 position. researchgate.net For this compound, electrophilic attack on a ring nitrogen would lead to the formation of a triazolium cation, which can make the ring even more susceptible to subsequent nucleophilic attack. chemicalbook.com

Nucleophilic Substitution Reactions Involving the Chlorine Substituent

The chlorine atom at the C5 position of the triazole ring is susceptible to nucleophilic substitution. The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient, which facilitates the attack of nucleophiles. chemicalbook.com The chloro group can be displaced by a variety of nucleophiles, providing a powerful method for introducing diverse functional groups onto the triazole core. This reactivity is a key feature in the synthetic utility of chloro-substituted triazoles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reaction conditions typically involve a base to facilitate the substitution process. For example, the reaction with various amines would yield 5-amino-1-allyl-1H-1,2,4-triazole derivatives. Similarly, reaction with thiols would lead to the formation of 5-thioether-substituted triazoles.

Below is a representative table of potential nucleophilic substitution reactions.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ | 5-Amino-1-allyl-1H-1,2,4-triazoles |

| Thiol | R-SH | 5-(Alkyl/Aryl)thio-1-allyl-1H-1,2,4-triazoles |

| Alkoxide | R-ONa | 5-Alkoxy-1-allyl-1H-1,2,4-triazoles |

| Azide | NaN₃ | 5-Azido-1-allyl-1H-1,2,4-triazoles |

Ring-Opening and Ring-Closing Transformations of the Heterocycle

The 1,2,4-triazole ring is generally stable due to its aromaticity. researchgate.net However, under certain conditions, ring-opening reactions can be induced. These reactions often require harsh conditions or specific activation of the ring. For instance, some N-acyl-1,2,4-triazoles can undergo intermolecular trans-aminoacylation upon heating. researchgate.net The ring-opening of triazoles can also be achieved through metal catalysis, for example, using rhodium, copper, or nickel catalysts, which can lead to the formation of metal-stabilized carbenes. researchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the triazole system itself. While this compound is already a formed ring, understanding these transformations is crucial for designing synthetic routes to related structures. For example, derivatives of 1,2,4-triazoles can be synthesized through the cyclization of intermediates like acylthiocarbohydrazides. nih.gov Another approach involves the copper-catalyzed reaction of hydroxylamine (B1172632) with nitriles to form disubstituted 1,2,4-triazoles. nih.gov

Chemical Transformations of the Allyl Moiety

The allyl group attached to the N1 position of the triazole ring provides a versatile handle for a range of chemical transformations, particularly those involving the carbon-carbon double bond.

Olefin Metathesis and Related Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes of ruthenium or molybdenum. wikipedia.org The allyl group of this compound can participate in several types of metathesis reactions.

Cross-Metathesis (CM): Reaction with another olefin allows for the introduction of a new substituent on the allyl chain. The equilibrium of this reaction can often be controlled by using a volatile olefin like ethylene. organic-chemistry.org

Ring-Closing Metathesis (RCM): If another olefin is present within the same molecule, RCM can be used to form a new ring system fused to the triazole.

Ring-Opening Metathesis Polymerization (ROMP): While less common for simple allyl groups, if the allyl group were part of a strained ring, ROMP could be used to form polymers.

The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) is crucial for the success of these reactions, as it influences activity, selectivity, and functional group tolerance. wikipedia.orgnih.gov

Table 2: Potential Olefin Metathesis Reactions of the Allyl Group

| Metathesis Type | Reaction Partner | Potential Product |

| Cross-Metathesis | R-CH=CH₂ | 1-(Substituted propenyl)-5-chloro-1H-1,2,4-triazole |

| Ring-Closing Metathesis | Diene-containing substrate | Fused bicyclic triazole derivative |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The double bond of the allyl group can act as a dipolarophile in cycloaddition reactions. wikipedia.org A prominent example is the [3+2] dipolar cycloaddition, where a 1,3-dipole reacts with the alkene to form a five-membered ring. wikipedia.orguchicago.edu This reaction is a powerful tool for constructing heterocyclic systems.

A variety of 1,3-dipoles can be employed, such as:

Nitrile oxides: Generated in situ from oximes, they react with the allyl group to form isoxazoline (B3343090) rings. youtube.com

Azides: React with the alkene in a Huisgen cycloaddition to yield triazoline rings, which can subsequently be converted to other functionalities.

Nitrones: React to form isoxazolidine (B1194047) rings.

These reactions are often highly stereospecific and regioselective, providing a reliable method for creating complex molecular architectures. nih.gov

Table 3: Potential [3+2] Cycloaddition Reactions of the Allyl Group

| 1,3-Dipole | Dipole Source Example | Product Heterocycle |

| Nitrile Oxide | R-CH=NOH + oxidant | Isoxazoline |

| Azide | R-N₃ | Triazoline |

| Nitrone | R-CH=N⁺(R')-O⁻ | Isoxazolidine |

| Azomethine Ylide | Imine + Lewis acid/base | Pyrrolidine |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The allyl group of this compound is susceptible to various oxidation reactions, providing a pathway to introduce new functionalities.

Epoxidation: The carbon-carbon double bond of the allyl group can be converted into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents. The resulting product, 1-((oxiran-2-yl)methyl)-5-chloro-1H-1,2,4-triazole , is a valuable intermediate for further reactions, particularly nucleophilic ring-opening.

Dihydroxylation: The allyl group can also undergo dihydroxylation to form a diol. This can be accomplished through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Alternatively, anti-dihydroxylation can be achieved via the epoxidation route followed by acid- or base-catalyzed hydrolysis of the epoxide. This yields 3-(5-chloro-1H-1,2,4-triazol-1-yl)propane-1,2-diol .

These oxidation reactions are fundamental for preparing the substrate for subsequent "click" chemistry applications.

Thiol-Epoxy "Click" Chemistry and Related Additions

The epoxide derivative, 1-((oxiran-2-yl)methyl)-5-chloro-1H-1,2,4-triazole , is an ideal substrate for thiol-epoxy "click" chemistry. This reaction involves the base-catalyzed ring-opening of the epoxide by a thiol nucleophile. utwente.nl The process is highly efficient, regioselective, and proceeds under mild conditions, embodying the principles of click chemistry. preprints.org

The reaction of the epoxide with a thiol (R-SH) typically occurs via a nucleophilic attack of the thiolate anion on the less sterically hindered carbon of the oxirane ring. This results in the formation of a β-hydroxy thioether. The regioselectivity of this ring-opening follows Krasusky's rule, where the nucleophile attacks the terminal carbon of the epoxide. sciety.orgresearchgate.net

This methodology allows for the covalent attachment of a wide variety of thiol-containing molecules to the triazole scaffold, enabling the synthesis of diverse and complex structures with potential applications in materials science and medicinal chemistry. preprints.org

Derivatization and Modifications of the Chloro Substituent

The chlorine atom at the C5 position of the triazole ring is a key functional handle for derivatization through various substitution and coupling reactions.

Halogen Exchange Reactions

The chloro group in this compound can be substituted by other halogens through halogen exchange (HALEX) reactions. For instance, treatment with a fluoride (B91410) source, such as potassium fluoride (KF), often in a high-boiling point solvent or under microwave irradiation, can yield the corresponding 1-allyl-5-fluoro-1H-1,2,4-triazole . researchgate.net Similarly, reaction with sodium iodide can facilitate the formation of the iodo-derivative. These transformations are significant as they alter the reactivity of the C5 position, for example, making the iodo-substituted analogue a more reactive substrate for subsequent cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The C5-chloro atom serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction provides an effective method for creating a C-C bond between the triazole ring and various aryl or vinyl groups. harvard.edu In a typical reaction, this compound is reacted with an organoboron compound (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org Studies on similar 3,5-dichloro-1,2,4-triazole systems have shown that arylation occurs successfully at the 5-position. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki Coupling of Halo-Triazoles

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product Type |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | Arylboronic acid | 5-Aryl-1,2,4-triazole |

This table represents typical conditions for Suzuki couplings on halo-triazoles based on established literature and may be adapted for this compound.

Sonogashira Coupling: The Sonogashira reaction is used to couple terminal alkynes with the C5 position of the triazole ring. libretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. rsc.orgnih.gov This reaction allows for the introduction of an alkynyl moiety, yielding 1-allyl-5-(alkynyl)-1H-1,2,4-triazole derivatives, which are valuable precursors for synthesizing more complex heterocyclic systems.

Synthesis of Analogues and Complex Derivatives from this compound

The title compound is a versatile starting material for the synthesis of a wide range of analogues and derivatives with potentially interesting chemical and biological properties. nih.govrsc.org

Preparation of Schiff Base Derivatives

Schiff base derivatives can be prepared from this compound through a multi-step synthetic sequence.

Introduction of an Amino Group: The first step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro substituent with an amino group. This can be achieved by reacting the starting material with ammonia (B1221849) or a suitable amine source under elevated temperature and pressure. This would yield 1-allyl-5-amino-1H-1,2,4-triazole .

Condensation Reaction: The resulting amino-triazole can then be condensed with a variety of aldehydes or ketones in a suitable solvent, often with acid catalysis, to form the corresponding Schiff base (imine ).

This synthetic route opens the door to a large library of Schiff base derivatives, where the properties can be tuned by varying the aldehyde or ketone component. Such derivatives are of interest in coordination chemistry and as potential pharmacophores. nih.gov

Formation of S-Substituted Triazole Analogues

The chlorine atom at the C5 position of the 1,2,4-triazole ring is a key functional group that can be readily displaced by sulfur nucleophiles, providing a straightforward route to a variety of S-substituted triazole analogues. This nucleophilic substitution reaction is a fundamental transformation for this class of compounds.

While direct experimental data on the S-substitution of this compound is not extensively detailed in the reviewed literature, the reactivity of similar 5-chloro-1-substituted-1,2,4-triazoles and the general synthesis of 1,2,4-triazole-3-thiones and their S-alkylated derivatives provide a strong basis for predicting its behavior. nih.govnih.gov The typical reaction involves treating the chloro-triazole with a thiol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electron-deficient C5 carbon of the triazole ring, displacing the chloride ion.

Commonly used bases for this transformation include sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The choice of solvent often depends on the solubility of the reactants and can range from polar protic solvents like ethanol (B145695) to polar aprotic solvents like dimethylformamide (DMF).

The scope of this reaction is broad, allowing for the introduction of a wide array of sulfur-containing moieties. By varying the thiol reactant, a diverse library of S-substituted triazoles can be synthesized. For instance, reaction with simple alkyl or aryl thiols would yield the corresponding thioether derivatives. The general synthetic approach for such transformations is well-established for the broader class of 1,2,4-triazoles. nih.gov

Below is an interactive data table illustrating the potential products from the reaction of this compound with various thiols, based on established reactivity patterns of similar compounds.

| Thiol Reactant | Product Name | Potential Reaction Conditions |

| Ethanethiol | 1-Allyl-5-(ethylthio)-1H-1,2,4-triazole | NaOH, Ethanol, Reflux |

| Thiophenol | 1-Allyl-5-(phenylthio)-1H-1,2,4-triazole | K2CO3, DMF, 80 °C |

| Benzylthiol | 1-Allyl-5-(benzylthio)-1H-1,2,4-triazole | NaH, THF, Room Temp. |

| 2-Mercaptoethanol | 2-((1-Allyl-1H-1,2,4-triazol-5-yl)thio)ethanol | Et3N, Acetonitrile, Reflux |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. The this compound scaffold, and more broadly 1,2,4-triazoles, can participate in such reactions to generate diverse molecular architectures.

While specific MCRs starting directly from this compound are not prominently documented, the known reactivity of the triazole core and its derivatives allows for the postulation of its involvement in such transformations. For instance, the S-substituted analogues, formed as described in the previous section, can be further functionalized in MCRs. The resulting thioether linkage can be a site for further reactions, or the triazole ring itself can participate in cycloaddition or condensation reactions.

One common type of MCR involving triazole derivatives is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. While direct participation of the chloro-triazole is unlikely, its derivatives could be employed. For example, an S-substituted triazole bearing a carboxylic acid or an amine functionality could serve as one of the components in an Ugi reaction, leading to highly functionalized, peptide-like structures incorporating the 1-allyl-1,2,4-triazole moiety.

Another relevant class of MCRs is the Biginelli reaction and its variations, which are used to synthesize dihydropyrimidinones. While not a direct application, the structural motifs present in this compound could be incorporated into novel MCRs designed to produce fused heterocyclic systems. For example, after conversion of the chloro group to a more reactive functionality, the triazole could potentially react with a β-dicarbonyl compound and an aldehyde in a one-pot procedure.

The table below outlines hypothetical multi-component reactions where derivatives of this compound could be utilized, based on established MCR methodologies.

| MCR Type | Potential Triazole-Containing Component | Other Reactants | Resulting Molecular Scaffold |

| Ugi Reaction | 2-((1-Allyl-1H-1,2,4-triazol-5-yl)thio)acetic acid | Aldehyde, Amine, Isocyanide | α-Acylamino carboxamide with triazole side chain |

| Passerini Reaction | 1-Allyl-5-(formylthio)-1H-1,2,4-triazole | Carboxylic acid, Isocyanide | α-Acyloxy carboxamide with triazole substituent |

| Groebke-Blackburn-Bienaymé | 1-Allyl-1H-1,2,4-triazol-5-amine | Aldehyde, Isocyanide | Imidazo[1,2-a] nih.govnih.govnih.govtriazole derivative |

It is important to note that while the fundamental principles of organic chemistry support the feasibility of these transformations, specific experimental validation for this compound as a starting material in these multi-component reactions requires further investigation. The development of such reactions would represent a significant advancement in the synthetic utility of this versatile chemical entity.

Spectroscopic and Structural Analysis of this compound

Disclaimer: Publicly available, peer-reviewed experimental spectroscopic data specifically for the compound this compound is limited. The following sections detail the established analytical techniques and the expected spectroscopic characteristics for the structural elucidation of this compound, based on fundamental principles and data from analogous structures.

Spectroscopic Characterization and Structural Elucidation Techniques

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., CO₂, H₂O, N₂). The results are then compared with the theoretically calculated elemental composition based on the expected molecular formula (C₅H₆ClN₃). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and stoichiometric composition.

An interactive table showing a hypothetical comparison between the calculated and found elemental analysis values for this compound is presented below. The "Calculated" values are based on the molecular formula C₅H₆ClN₃. The "Found" values would be the results obtained from an actual experiment.

| Element | Calculated (%) | Found (%) |

| Carbon | 41.83 | Value not available |

| Hydrogen | 4.21 | Value not available |

| Chlorine | 24.70 | Value not available |

| Nitrogen | 29.26 | Value not available |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study 1,2,4-triazole (B32235) systems.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and various properties of organic molecules. Studies on substituted 1,2,4-triazoles often utilize DFT methods, such as B3LYP and B3PW91, combined with basis sets like 6-311++G**, to investigate their stability and tautomerism. researchgate.net

For instance, in studies of C5-substituted 1,2,4-triazoles, DFT calculations of Gibbs free energy have been used to determine the relative stability of different tautomeric forms (N1-H, N2-H, and N4-H). researchgate.net These studies reveal that the stability of tautomers is significantly influenced by intramolecular interactions between the substituent and the triazole ring. researchgate.net

The geometric parameters, such as bond lengths and angles, of the triazole ring are also accurately predicted by DFT calculations. For the parent 1,2,4-triazole, theoretical calculations are in good agreement with experimental data. rad-proceedings.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted 1,2,4-triazole Derivative Note: This data is illustrative for a related 1,2,4-triazole and not specific to 1-allyl-5-chloro-1H-1,2,4-triazole.

| Parameter | Calculated Value (Å or °) | Method |

|---|---|---|

| N1-C2 Bond Length | 1.351 | DFT/B3LYP |

| C2-N3 Bond Length | 1.305 | DFT/B3LYP |

| N3-N4 Bond Length | 1.375 | DFT/B3LYP |

| N4-C5 Bond Length | 1.353 | DFT/B3LYP |

| C5-N1 Bond Length | 1.329 | DFT/B3LYP |

| N1-C2-N3 Angle | 113.8 | DFT/B3LYP |

Hartree-Fock (HF) is another ab initio method used in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable baseline for comparative studies. researchgate.net In the study of substituted 1,2,4-triazoles, HF calculations, often in conjunction with DFT, are used to provide a broader understanding of the electronic properties. researchgate.net

For example, comparative studies using both HF and DFT can highlight the importance of electron correlation in accurately describing the electronic structure and reactivity of these molecules.

The choice of basis set and computational methodology is critical for obtaining accurate results. For 1,2,4-triazole derivatives, various basis sets such as 6-311++G** are often employed in DFT calculations. researchgate.netdntb.gov.ua The inclusion of diffuse functions (++) and polarization functions (**) is important for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

Studies often compare different DFT functionals, like B3LYP and B3PW91, to assess their performance in predicting the properties of these compounds. researchgate.net The consistency of results across different methods and basis sets lends confidence to the theoretical predictions.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for this understanding.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energies of these frontier orbitals are key indicators of chemical reactivity.

In studies of 1,2,4-triazole derivatives, the HOMO and LUMO energies are calculated to understand their electronic behavior and potential for charge transfer within the molecule. researchgate.net For instance, in a study of 3-Mercapto-4-methyl-4H-1,2,4-triazole, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule, which is relevant for its application in organic electroluminescent devices. researchgate.net

Table 2: Representative HOMO-LUMO Energies for a Substituted 1,2,4-triazole Derivative Note: This data is illustrative for a related 1,2,4-triazole and not specific to this compound.

| Orbital | Energy (eV) | Method |

|---|---|---|

| HOMO | -6.89 | DFT/B3LYP/6-311++G(d,p) |

| LUMO | -1.23 | DFT/B3LYP/6-311++G(d,p) |

The energy difference between the HOMO and LUMO, known as the energy band gap (ΔE), is a critical parameter for determining the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

For 1,2,4-triazole derivatives, the calculation of the energy gap helps in predicting their reactivity and potential as, for example, corrosion inhibitors or in electronic applications. researchgate.net In a study of substituted 1,2,4-triazole derivatives, the energy band gap was calculated to be a key parameter in evaluating their properties. researchgate.net

Table 3: Representative Energy Band Gap for a Substituted 1,2,4-triazole Derivative Note: This data is illustrative for a related 1,2,4-triazole and not specific to this compound.

| Parameter | Value (eV) | Method |

|---|---|---|

| Energy Band Gap (ΔE) | 5.66 | DFT/B3LYP/6-311++G(d,p) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential.

The most negative regions, indicated in red on an MEP map, are associated with the nitrogen atoms of the triazole ring due to their high electronegativity and lone pairs of electrons. These sites are the most probable centers for electrophilic attack. The chlorine atom, also being highly electronegative, contributes to a negative potential region, though this can be influenced by its interaction with the ring.

Conversely, the hydrogen atoms of the allyl group and the triazole ring would exhibit positive electrostatic potential (blue regions), making them susceptible to nucleophilic attack. The analysis of the MEP surface provides a predictive map of the molecule's reactivity, highlighting the electron-rich nitrogen atoms as key sites for interaction. This is a common feature in substituted 1,2,4-triazoles, where the ring nitrogens are primary sites for hydrogen bonding and coordination. nih.govresearchgate.net

Derivation of Chemical Hardness, Softness, Electronegativity, and Electrophilicity/Nucleophilicity Indices

Quantum chemical calculations allow for the determination of several global reactivity descriptors based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These indices provide a quantitative measure of the molecule's stability and reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity/Nucleophilicity Index (ω/N): Quantifies the molecule's ability to act as an electrophile or nucleophile.

For this compound, the HOMO is likely to be localized on the triazole ring and the allyl group's π-system, while the LUMO would be distributed over the electron-deficient regions of the triazole ring. The precise energy values of these orbitals would be used to calculate the reactivity indices, providing a quantitative framework for understanding its chemical behavior.

Table 1: Calculated Global Reactivity Descriptors for a Representative Triazole Derivative Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not available in the cited literature.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.2 |

| Energy Gap (ΔE) | 6.3 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.317 |

| Electrophilicity Index (ω) | 3.00 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For this compound, NBO analysis would reveal the nature of the bonding and the extent of electron delocalization between the triazole ring and its substituents.

Key findings from an NBO analysis would include the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Significant interactions would be expected between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent C-N and N-N bonds, confirming the aromatic character of the triazole ring. Furthermore, hyperconjugative interactions between the π-system of the allyl group and the triazole ring would be quantified, providing insight into the electronic communication between these two moieties.

Spectroscopic Property Simulations

Theoretical Prediction of Vibrational Frequencies (IR, Raman)

Theoretical simulations of infrared (IR) and Raman spectra are invaluable for assigning experimental vibrational bands to specific molecular motions. These simulations are typically performed using DFT calculations, which can predict the vibrational frequencies and intensities with a high degree of accuracy. nih.gov

For this compound, the simulated spectra would show characteristic vibrational modes for the triazole ring, the allyl group, and the C-Cl bond.

Triazole Ring Vibrations: C-H stretching, N-H stretching, C=N and N-N stretching, and various ring deformation modes.

Allyl Group Vibrations: =C-H stretching, C=C stretching, and CH₂ scissoring and rocking modes.

C-Cl Vibration: A characteristic stretching frequency for the carbon-chlorine bond.

By comparing the theoretically predicted frequencies with experimentally obtained spectra, a detailed and reliable assignment of the vibrational modes can be achieved. d-nb.info

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: This table presents expected frequency ranges based on general spectroscopic data for similar compounds. Specific calculated values for the target molecule are not available.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Triazole) | Stretching | 3100 - 3200 |

| C-H (Aromatic/Allyl) | Stretching | 3000 - 3100 |

| C=N (Triazole) | Stretching | 1600 - 1650 |

| C=C (Allyl) | Stretching | 1640 - 1680 |

| N-N (Triazole) | Stretching | 1400 - 1450 |

| C-Cl | Stretching | 700 - 800 |

Simulation of Electronic (UV-Vis) Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This analysis predicts the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For this compound, the simulation would likely predict electronic transitions occurring within the ultraviolet region. These transitions would primarily involve the promotion of electrons from the HOMO to the LUMO (π → π* transitions) within the conjugated system formed by the triazole ring and the allyl group. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strengths provide a theoretical spectrum that can be compared with experimental data. researchgate.net The unsubstituted 1,2,4-triazole shows weak absorption around 205 nm. The presence of the chloro and allyl substituents would be expected to cause a bathochromic (red) shift in the absorption maximum.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in the public literature, the application of this computational technique provides critical insights into the compound's dynamic behavior. MD simulations model the movement of atoms and molecules over time, offering a window into conformational flexibility and the nature of non-covalent interactions that govern its condensed-phase properties.

Conformational Analysis: The primary source of conformational flexibility in this compound is the allyl group attached to the N1 position of the triazole ring. Rotation around the N-C single bond allows the allyl moiety to adopt various spatial orientations relative to the planar triazole ring. Computational methods like Density Functional Theory (DFT) are often employed to perform potential energy surface (PES) scans, which map the energy changes associated with the rotation of this dihedral angle. researchgate.net These calculations can identify the most stable (lowest energy) conformers and the energy barriers between them. For this molecule, steric hindrance between the allyl group and the substituents on the triazole ring would be a key determinant of the preferred conformation.

Intermolecular Interactions: In a condensed phase (solid or liquid), molecules of this compound interact through a variety of non-covalent forces. MD simulations, complemented by methods like Hirshfeld surface analysis and Atoms-in-Molecules (AIM) theory, can quantify these interactions. bohrium.com For triazole derivatives, key interactions include:

Hydrogen Bonding: Although the N1 position is substituted, the N2 and N4 nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. In the presence of protic solvents or other hydrogen-donating species, these interactions would be significant.

Halogen Bonding: The chlorine atom at the C5 position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with nucleophiles like a nitrogen atom from an adjacent triazole ring.

Computational studies on other substituted triazoles have shown that a combination of strong hydrogen bonds and weaker contacts collectively determines the supramolecular assembly. bohrium.com An MD simulation of this compound would elucidate the dynamic interplay of these forces, predicting its structural and thermodynamic properties in various environments.

Tautomerism and Isomerization Pathways

Tautomerism is a fundamental property of the 1,2,4-triazole ring, involving the migration of a proton between the nitrogen atoms of the heterocycle. For the specific compound this compound, the presence of a non-migrating allyl group on the N1 nitrogen prevents classical prototropic tautomerism. However, a theoretical understanding of the tautomeric preferences of the underlying 5-chloro-1,2,4-triazole core is essential for comprehending its reactivity and electronic properties.

A C-substituted 1,2,4-triazole can theoretically exist in three prototropic tautomeric forms: 1H, 2H, and 4H, depending on the position of the hydrogen atom on the ring. researchgate.net Computational chemistry, particularly using DFT methods, is a powerful tool for determining the relative stabilities of these tautomers. researchgate.netnih.gov

Studies on the parent 1,2,4-triazole have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.net The introduction of substituents can significantly alter this balance. For C5-substituted 1,2,4-triazoles, the electronic nature of the substituent plays a decisive role. DFT calculations have shown that electron-donating substituents, including -Cl, tend to stabilize the N2-H tautomer. researchgate.net Conversely, electron-withdrawing groups favor the N1-H tautomer. researchgate.net Another review of theoretical studies on chloro-1,2,4-triazoles reported the stability order for the 3- and 5-chloro isomers as: 3-chloro-1H > 5-chloro-1H > 3-chloro-4H. ijsr.net

For this compound, the allyl group fixes the structure as a 1H tautomer. Theoretical calculations would confirm that this 1H form is a stable isomer and could be used to compare its energy against the hypothetical 2-allyl and 4-allyl isomers.

| Substituent at C5 | Most Stable Tautomer | Second Most Stable | Least Stable Tautomer | Reference |

|---|---|---|---|---|

| -H (Parent) | 1H | 2H | 4H | ijsr.net |

| -Cl (electron-donating) | N2–H | N1–H | N4–H | researchgate.net |

| -NH2 (electron-donating) | N2–H | N1–H | N4–H | researchgate.net |

| -CHO (electron-withdrawing) | N1–H | N2–H | N4–H | researchgate.net |

| -COOH (electron-withdrawing) | N1–H | N2–H | N4–H | researchgate.net |

This table summarizes general findings on tautomeric stability. The precise stability order can depend on the computational method and whether calculations are for the gas phase or a specific solvent.

The conversion from one tautomer to another is not instantaneous; it must proceed through a higher-energy transition state. The energy difference between the stable tautomers and this transition state is known as the activation energy barrier. Quantum chemical calculations are used to map this energy profile. nih.gov

For the 1,2,4-triazole ring, the direct intramolecular transfer of a single proton from one nitrogen to another in the gas phase is typically a high-energy process. nih.gov The tautomeric interconversion is often facilitated by:

Intermolecular Proton Transfer: Two triazole molecules can form a dimer, allowing for a lower-energy double proton transfer.

Solvent-Assisted Proton Transfer: In protic solvents like water or methanol, solvent molecules can act as a shuttle, creating a bridge for the proton to travel between nitrogen atoms, significantly lowering the activation energy barrier.

Computational studies on related thione-thiol tautomerism in triazole derivatives have shown that even with different substituents, the thione form is consistently more stable, and the energy barriers for proton transfer remain considerable. nih.gov In the case of this compound, any "isomerization" to a 2H or 4H form would necessitate the migration of the entire allyl group, not just a proton. This process, involving the breaking and forming of a nitrogen-carbon bond, would have a much higher activation energy than prototropic tautomerism and is not a facile equilibrium process under normal conditions.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific applications of the chemical compound “this compound” within the advanced areas of materials science as outlined in the request.

Searches for this compound in relation to organic electronic materials, light-emitting devices, emerging energy technologies, optical waveguides, and data storage devices did not yield any specific research findings. While the broader class of 1,2,4-triazole derivatives has been investigated for various applications in materials science, the available data does not specifically mention the this compound isomer.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Advanced Applications in Chemical Science and Technology

Role as Precursors in Agrochemical Development

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of modern agrochemicals due to its presence in numerous biologically active compounds. rjptonline.orgnih.gov Derivatives of 1,2,4-triazole are widely utilized as fungicides, herbicides, defoliants, and plant growth regulators. rjptonline.org The specific structure of 1-allyl-5-chloro-1H-1,2,4-triazole, featuring both a reactive chloro group and a versatile allyl substituent on the core triazole ring, positions it as a valuable precursor for creating next-generation crop protection agents.

Intermediates for Crop Protection Agents (e.g., Herbicides for Unwanted Plant Growth Control)

The 1,2,4-triazole ring system is a well-established pharmacophore in numerous commercial herbicides. rjptonline.orgijsr.net this compound serves as a key intermediate in the synthesis of more complex and potent herbicides. The chlorine atom at the 5-position of the triazole ring acts as a leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of various functional groups to modulate the compound's herbicidal activity, selectivity, and environmental profile.

Furthermore, the allyl group at the 1-position can be chemically modified, offering another avenue for structural diversification. The development of new herbicidal agents often involves creating libraries of related compounds for screening, and versatile intermediates like this compound are instrumental in this process. Research into 1,2,4-triazole derivatives has led to compounds with significant activity against various plant pathogens, indicating the scaffold's broad utility in agriculture. nih.gov

| Functional Group | Position | Role in Synthesis |

|---|---|---|

| 1,2,4-Triazole Ring | Core Scaffold | Provides the fundamental structure associated with herbicidal and fungicidal activity. rjptonline.org |

| Chloro Group | C5 | Acts as a reactive site for nucleophilic substitution and cross-coupling reactions to build molecular complexity. researchgate.net |

| Allyl Group | N1 | Allows for further functionalization via alkene chemistry or can be involved in polymerization. |

Advanced Synthetic Building Blocks and Scaffolds

The unique combination of functional groups on this compound makes it a highly versatile building block in organic synthesis. lifechemicals.com Its utility extends beyond agrochemicals into the construction of complex organic molecules and advanced materials.

Foundational Structures for Complex Organic Molecule Synthesis

In synthetic chemistry, the 1,2,4-triazole ring is recognized as an important structural motif. nih.govzsmu.edu.ua The presence of a halogen, such as chlorine, on the triazole ring makes this compound particularly useful as a foundational scaffold. Halogenated 1H-1,2,4-triazoles are effective substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. researchgate.net These powerful C-C bond-forming reactions allow chemists to regioselectively attach aryl, vinyl, or other organic fragments to the triazole core. researchgate.net This capability is fundamental for the systematic construction of complex molecular architectures from simpler precursors. The ability to build upon the triazole core in a controlled manner is essential for discovering new compounds with desired chemical and biological properties. nih.govchemmethod.com

Linking Moieties in Supramolecular Assemblies and Polymer Chemistry

The bifunctional nature of this compound lends itself to applications in materials science. The nitrogen-rich 1,2,4-triazole ring can coordinate with metal ions, acting as a ligand to form metal-organic frameworks (MOFs) or other supramolecular assemblies. nih.gov

In polymer chemistry, this compound can serve as a valuable linking moiety. The allyl group provides a polymerizable double bond, allowing for its incorporation into polymer chains via addition polymerization. Alternatively, the chloro group can be substituted to graft the triazole unit onto existing polymer backbones. The incorporation of 1,2,4-triazole units into polymers can enhance properties such as thermal stability, chemical resistance, and proton conductivity in materials designed for applications like fuel cell membranes. nih.gov Conjugated polymers containing 1-alkyl-1,2,4-triazole units have been synthesized and shown to have interesting electronic properties and solubility in common organic solvents. rsc.org

| Reactive Site | Reaction Type | Application |

|---|---|---|

| Chloro Group (C5) | Suzuki Cross-Coupling | Synthesis of complex aryl-substituted triazoles. researchgate.net |

| Allyl Group (N1) | Addition Polymerization | Formation of polymers with triazole side chains. |

| Triazole Nitrogens | Metal Coordination | Formation of supramolecular assemblies and MOFs. nih.gov |

Applications in Chemical Biology as Non-Therapeutic Tools

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions provide powerful tools for labeling and studying biomolecules in their natural environment. The structural features of this compound make it a potential candidate for development into a non-therapeutic chemical biology tool.

Reagents for Bioorthogonal Chemical Labeling

The allyl group, as a strained alkene, can potentially participate in bioorthogonal ligation reactions. One of the most rapid and widely used bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a strained alkene or alkyne and a tetrazine. nih.gov The allyl group on this compound could serve as the dienophile in such a reaction, allowing it to be selectively ligated to a biomolecule that has been metabolically labeled with a tetrazine probe.

For this application, the chloro group at the C5 position would be substituted with a reporter molecule, such as a fluorophore or an affinity tag, prior to the bioorthogonal reaction. The resulting functionalized triazole could then be used to label and visualize specific biological targets in living cells. The triazole ring itself is a product of the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), another cornerstone of bioorthogonal "click chemistry," highlighting the stability and compatibility of this heterocycle in biological contexts. nih.govacs.org The development of new reagents for bioorthogonal chemistry is an active area of research, and small, stable, and reactive molecules like functionalized 1,2,4-triazoles are valuable candidates. nih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency, Regioselectivity, and Sustainability

The future synthesis of 1-allyl-5-chloro-1H-1,2,4-triazole will likely focus on developing methods that are not only efficient but also highly selective and environmentally sustainable. Current synthetic strategies for substituted 1,2,4-triazoles often involve multi-step processes that may lack regiocontrol and utilize harsh reagents. researchgate.net Future research should aim to overcome these limitations.

Promising areas of investigation include one-pot synthesis and catalyst-controlled regioselective reactions. nih.govisres.org For instance, methods using different metal catalysts, such as copper(II) or silver(I), have been shown to selectively yield specific regioisomers of substituted triazoles. isres.org The development of a catalytic system that can directly and regioselectively construct the this compound scaffold from simple precursors would represent a significant advancement.

Furthermore, the principles of green chemistry are expected to play a crucial role. This includes the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG), microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalyst-free reaction pathways. nih.govresearchgate.net

Table 1: Comparison of Potential Future Synthetic Routes

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalyst-Controlled Cycloaddition | High regioselectivity, high yields, mild reaction conditions. isres.org | Catalyst cost and recyclability, optimization for specific substituents. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. researchgate.net | Precise control over multiple reaction steps, substrate scope limitations. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. nih.gov | Scalability of the process, potential for localized overheating. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction profiles. researchgate.net | Finding effective and recyclable catalysts, solvent compatibility. |

Exploration of Unprecedented Reactivity Pathways for Diversification of the this compound Scaffold

The unique combination of functional groups in this compound—the allyl group, the chloro substituent, and the triazole ring itself—opens up numerous possibilities for exploring novel reactivity pathways. Such explorations are key to diversifying the molecular scaffold and creating a library of new compounds with potentially valuable properties. nih.gov

The chloro substituent at the C5 position is a prime site for cross-coupling reactions, which are currently underexplored for this specific molecule. Palladium-catalyzed reactions, for instance, could be used to introduce a wide array of new functionalities. The allyl group at the N1 position offers another handle for chemical manipulation. Beyond simple additions, advanced transition-metal-catalyzed reactions could lead to more complex structures. acs.orgacs.org For example, photoexcited palladium catalysis could enable novel cyclization reactions involving the diene system of the allyl group. acs.org

Furthermore, the triazole ring itself, while generally stable, can participate in unique transformations. nih.gov Recent studies have shown that under specific conditions, such as C-H activation-annulation, the 1,2,4-triazole (B32235) backbone can undergo unexpected N-N bond-cleaving ring-opening reactions, leading to entirely new heterocyclic systems. nih.gov Investigating such "hidden reactivity" for this compound could yield novel molecular architectures. nih.gov

Table 2: Potential Reactivity Pathways for Scaffold Diversification

| Functional Group | Potential Reaction Type | Expected Outcome |

| C5-Chloro | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, alkyl, or alkynyl groups. |

| N1-Allyl | Photoinduced palladium-catalyzed carboamidation. acs.org | Formation of complex polycyclic structures. |

| Triazole Ring | C-H activation/annulation. nih.gov | Synthesis of fused heterocyclic systems. |

| Triazole Ring | N-N bond-cleaving ring-opening. nih.gov | Formation of novel, unsymmetrical nitrogen-containing compounds. |

Integration of Machine Learning and Artificial Intelligence for Predictive Compound Design and Synthesis

A key application of ML is in the development of quantitative structure-activity relationship (QSAR) models. nih.gov By training a model on a dataset of related triazole compounds and their measured properties (e.g., biological activity, material characteristics), it becomes possible to predict the properties of newly designed derivatives of this compound before they are synthesized. nih.govnih.gov This predictive capability allows for the in silico screening of vast virtual libraries of compounds, focusing laboratory efforts on the most promising candidates.

Expanding Applications in Emerging Fields of Advanced Materials Science and Chemical Engineering

The structural features of this compound suggest its potential for use in advanced materials science and chemical engineering. The triazole core is known for its thermal stability and ability to coordinate with metals, making it a valuable component in various materials. researchgate.netfrontiersin.org

The presence of the allyl group is particularly significant as it can act as a monomer for polymerization. This opens up the possibility of creating novel polymers and functional coatings with tailored properties. rsc.org For example, polymers incorporating the this compound unit could exhibit enhanced thermal resistance, specific conductive properties, or serve as anti-corrosive coatings. researchgate.netrsc.org The chloro substituent provides a reactive handle for further functionalization of these materials after polymerization.

In chemical engineering, triazole derivatives are being explored for various applications, including as components of metal-organic frameworks (MOFs) for gas storage and separation, and as functional fluids. researchgate.net The specific substitution pattern of this compound could lead to materials with unique adsorption properties or performance characteristics.

In-depth Theoretical Characterization of Intramolecular and Intermolecular Interactions and Dynamics

A thorough understanding of the molecular properties of this compound at a fundamental level is crucial for predicting its behavior and designing new applications. In-depth theoretical characterization using computational chemistry methods can provide these essential insights.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies, and reactivity indices of the molecule. This information is vital for understanding its chemical behavior and for predicting the most likely sites for electrophilic and nucleophilic attack. mdpi.com

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-allyl-5-chloro-1H-1,2,4-triazole?

Methodological Answer:

The synthesis typically involves:

- Nucleophilic substitution : Reacting 5-chloro-1H-1,2,4-triazole with allyl halides (e.g., allyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). This method requires precise stoichiometric control to avoid over-alkylation .

- Diazotization : Starting from 5-chloro-3-amino-1,2,4-triazole, diazotization with NaNO₂ in HCl followed by substitution with allyl groups. Careful temperature control (<5°C) is critical to prevent decomposition .

- Hydroxymethylation/Chlorination : Hydroxymethylation of 1H-1,2,4-triazole using paraformaldehyde (catalyzed by H₂SO₄), followed by chlorination with SOCl₂. The allyl group is introduced via subsequent nucleophilic substitution .

Advanced: How can side reactions like aromatic ring chlorination be minimized during synthesis?

Methodological Answer:

Aromatic ring chlorination (observed in diazotization reactions) can be mitigated by: